7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridine derivatives, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation, altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as N-bromosuccinimide or alkylating agents like methyl iodide are common.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Scientific Research Applications
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new antimicrobial agents due to its promising antibacterial activity.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Known for their medicinal chemistry applications and potential as therapeutic agents.
Uniqueness: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its difluoromethoxy group, which enhances its lipophilicity and potentially improves its bioavailability. This unique structural feature may contribute to its superior biological activity compared to other triazolopyridine derivatives.
Properties
Molecular Formula |
C7H5F2N3O |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H |
InChI Key |
PSORWRIFIWPUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.